N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide
CAS No.:
Cat. No.: VC14520716
Molecular Formula: C23H21FN2O3
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21FN2O3 |
|---|---|
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C23H21FN2O3/c24-14-18(27)15-25-23(29)21(13-16-7-2-1-3-8-16)26-22(28)20-12-6-10-17-9-4-5-11-19(17)20/h1-12,21H,13-15H2,(H,25,29)(H,26,28)/t21-/m0/s1 |
| Standard InChI Key | VMVOHHPQIAPYHG-NRFANRHFSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)CF)NC(=O)C2=CC=CC3=CC=CC=C32 |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NCC(=O)CF)NC(=O)C2=CC=CC3=CC=CC=C32 |
Introduction
Structural and Chemical Properties
Molecular Architecture
FMK-9a (C23H21FN2O3, MW 392.43 g/mol) features a naphthalene-1-carboxamide group linked to a phenylpropan-2-yl scaffold via a peptide bond. The stereochemistry at the C2 position (S-configuration) is critical for its biological activity, as confirmed by its IUPAC name and isomeric SMILES string (C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)CF)NC(=O)C2=CC=CC3=CC=CC=C32). The fluoromethylketone moiety (3-fluoro-2-oxopropyl) serves as an electrophilic warhead, enabling covalent modification of catalytic cysteine residues in target proteases .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H21FN2O3 | |
| Molecular Weight | 392.43 g/mol | |
| Purity | >98% (HPLC) | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | -20°C (long-term) | |
| CAS Number | 1955550-51-2 |
Fluorine’s Role in Bioactivity
The 3-fluoro-2-oxopropyl group enhances FMK-9a’s pharmacokinetic profile by:
-
Increasing Metabolic Stability: Fluorine’s electronegativity reduces susceptibility to oxidative degradation.
-
Enhancing Binding Affinity: The fluorine atom engages in hydrophobic interactions and hydrogen bonding with protease active sites .
-
Facilitating Covalent Inhibition: The α,β-unsaturated ketone undergoes Michael addition with catalytic cysteine thiols, forming irreversible enzyme-inhibitor complexes .
Synthesis and Analytical Characterization
Synthetic Routes
While detailed synthetic protocols are proprietary, FMK-9a is synthesized via solid-phase peptide synthesis (SPPS) coupled with fluoromethylketone incorporation. Key steps include:
-
Peptide Backbone Assembly: Coupling Fmoc-protected amino acids to a resin-bound naphthalene-carboxamide precursor.
-
Fluoromethylketone Introduction: Reaction of the deprotected amine with 3-fluoro-2-oxopropanoic acid derivatives.
-
Chiral Resolution: HPLC purification to isolate the S-enantiomer, ensuring stereochemical purity.
Analytical Validation
-
Mass Spectrometry: High-resolution MS confirms the molecular ion at m/z 392.43.
-
NMR Spectroscopy: 1H/13C NMR verifies the absence of diastereomers and quantifies fluorine integration.
-
HPLC Purity: Reverse-phase chromatography shows >98% purity, critical for reproducible bioassays .
Biological Activity and Mechanism
Protease Inhibition Profile
FMK-9a exhibits broad-spectrum inhibition against cysteine proteases:
Table 2: Enzymatic Inhibition Data
| Target | Assay Type | IC50 (nM) | Source |
|---|---|---|---|
| ATG4B | Cell-based LRA | 73 | |
| ATG4B | TR-FRET | 80 | |
| Calpain | Fluorogenic substrate | 96 | |
| Cathepsin B | Fluorogenic substrate | 200 |
Mechanism of ATG4B Inhibition
ATG4B, a cysteine protease essential for autophagosome maturation, is covalently inhibited by FMK-9a through:
-
Active Site Binding: The naphthalene-carboxamide group occupies the S3-S4 substrate pockets, mimicking LC3/GABARAP motifs .
-
Covalent Modification: The FMK warhead reacts with Cys74 in ATG4B’s catalytic triad, forming a thioether adduct .
-
Autophagy Suppression: Inhibition blocks LC3B delipidation, preventing autophagosome-lysosome fusion and inducing cytotoxic autophagy arrest in cancer cells .
Pharmacological Applications
Neuroprotective Applications
FMK-9a’s calpain inhibition mitigates neurodegenerative pathways:
-
Neurofilament Degradation: Prevents calpain-mediated cleavage of NF-L in traumatic brain injury models .
-
Synaptic Protection: Reduces Aβ-induced synaptic loss in Alzheimer’s disease paradigms .
Future Directions
Structural Optimization
-
Warhead Engineering: Replacing FMK with acrylamides may reduce off-target reactivity .
-
Bioavailability Enhancement: PEGylation or prodrug strategies to improve aqueous solubility.
Therapeutic Expansion
-
Combination Therapy: Pairing with PARP inhibitors to exploit synthetic lethality in BRCA-mutant cancers.
-
Diagnostic Tool Development: Radiolabeled FMK-9a derivatives for PET imaging of protease activity in tumors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume